molecular formula C2H7NS B1669678 Cysteamine CAS No. 60-23-1

Cysteamine

Cat. No. B1669678
CAS RN: 60-23-1
M. Wt: 77.15 g/mol
InChI Key: UFULAYFCSOUIOV-UHFFFAOYSA-N
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Description

Cysteamine is an organosulfur compound with the formula HSCH2CH2NH2. It is a white, water-soluble solid that contains both an amine and a thiol functional group . It is often used as salts of the ammonium derivative [HSCH2CH2NH3]+ . It is biosynthesized in mammals, including humans, by the degradation of coenzyme A . It is the biosynthetic precursor to the neurotransmitter hypotaurine .


Synthesis Analysis

Cysteamine is synthesized in mammals from pantetheine, which is formed by degrading Coenzyme A . A study has shown that a Cym–Zn complex can be prepared through a simple procedure using Cym·HCl and ZnSO4 .


Molecular Structure Analysis

Cysteamine’s molecular structure consists of a coordination unit [Zn2(SC2H6N)3], a chlorine atom, and an H2O molecule .


Chemical Reactions Analysis

Cysteamine has been used in the thiolysis of B-type proanthocyanidins in cocoa, which was optimized for its application in cocoa proanthocyanidin quantification . It has also been used in the development of a liquid chromatography tandem mass spectrometry method for the quantification of cysteamine in plasma samples .


Physical And Chemical Properties Analysis

Cysteamine has high aqueous solubility (23.5 g/L), a pKa1(SH) of 8.19, and a pKa2(NH2) of 10.75, with a melting point of 67.3°C . It also has a molecular weight of 77.15 g·mol−1 .

Scientific Research Applications

Nephropathic Cystinosis Insights

Cysteamine plays a crucial role in treating nephropathic cystinosis, a rare lysosomal storage disorder. Research has shown its effectiveness in reducing cystine accumulation within lysosomes, thereby mitigating the disease's progression. Emerging therapies, including stem cell-based and gene-editing technologies, offer hope for a cure, with cysteamine being a fundamental component of current treatment strategies (Veys et al., 2017).

Renal Fanconi Syndrome and Cystinosis

The application of cysteamine in addressing the renal Fanconi syndrome associated with cystinosis has provided insights into the disease's pathogenesis. Despite its effectiveness in reducing cystine levels, cysteamine does not correct the Fanconi syndrome, pointing to cystinosin's broader roles beyond cystine transport. This has led to the exploration of new therapeutic targets and highlighted the potential of stem cell therapy for cystinosis (Cherqui & Courtoy, 2017).

Duodenal Ulcer and Dopamine Interactions

Cysteamine-induced duodenal ulcers in rats have been instrumental in studying the pathogenesis and therapy of duodenal ulceration, demonstrating the role of dopamine in both its formation and treatment. This research has expanded our understanding of gastrointestinal diseases and provided a basis for developing novel therapeutic approaches (Szabó et al., 1982).

Ocular Management of Cystinosis

In the context of ocular cystinosis, cysteamine is central to the treatment strategy, emphasizing early diagnosis and management to prevent or delay clinical manifestations. Innovations in treatment, including new formulations of cysteamine and the use of confocal microscopy for non-invasive crystal evaluation, have significantly impacted patient outcomes (Biswas et al., 2018).

Low-Molecular-Weight Thiols in Plants

Research on cysteamine and related thiols has extended into plant science, exploring their roles in maintaining cellular redox homeostasis and responding to stress. This work has uncovered a vast biodiversity of thiols in plants, pointing to potential applications in agriculture and biotechnology (Pivato et al., 2014).

Safety And Hazards

Cysteamine should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Cysteamine and cystamine appear to be promising in the treatment of certain mouse models of neurodegenerative diseases, such as Parkinson’s disease (PD) and Huntington’s disease (HD) . A recent study has developed a faster method to quantify cysteamine, which would be extremely useful in order to help clinicians adjust dosages of cysteamine and to define better the pharmacokinetic profile of this drug .

properties

IUPAC Name

2-aminoethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NS/c3-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFULAYFCSOUIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

156-57-0 (hydrochloride), 16904-32-8 (di-hydrochloride), 27761-19-9 (tartrate (1:1)), 3037-04-5 (tosylate), 42954-15-4 (hydrobromide), 93965-19-6 (maleate (1:1))
Record name Cysteamine [USAN]
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DSSTOX Substance ID

DTXSID3022875
Record name Cysteamine
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Molecular Weight

77.15 g/mol
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Physical Description

Solid
Record name Cysteamine
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Boiling Point

133.6±23.0, Decomposes
Record name Cysteamine
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Solubility

Freely soluble in water., Soluble in methanol, ethanol, Freely soluble in alkaline media, In water, soluble at 20 °C, value not given
Record name Cysteamine
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Mechanism of Action

Individuals born without the ability to metabolize cystine suffer from cystinosis, a rare genetic disorder characterized by the widespread accumulation of cystine crystals throughout the body and eye tissues. The cystine crystals may cause considerable damage, particularly in the renal tissues and corneal tissues. In some cases, renal failure can occur during childhood if the condition is left untreated. Other organs that may be affected by cystinosis include the CNS, thyroid, pancreas, muscle tissues, and gonads. Cysteamine converts cystine to cysteine and cysteine-cysteamine mixed disulfides, reducing the buildup of corneal cystine crystals. This drug participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome in patients diagnosed with cystinosis., Cysteamine is an aminothiol that converts cystine to cysteine and cysteine-cysteamine mixed disulfide, both of which can pass through the lysosomal membrane of patients with cystinosis. In the nephropathic form of cystinosis, the accumulation of cystine and the formation of crystals damage various organs, especially the kidney. Cysteamine improves glomerular function without affecting tubular function.
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Product Name

Cysteamine

Color/Form

Crystals by sublimation in vacuo, Crystals from alcohol

CAS RN

60-23-1
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Melting Point

67-71, 97-98.5 °C, 98 °C
Record name Cysteamine
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Record name Cysteamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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